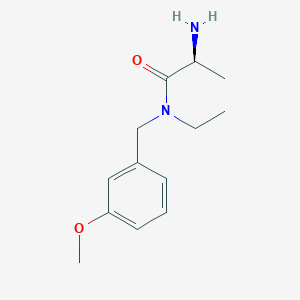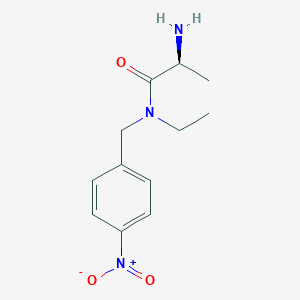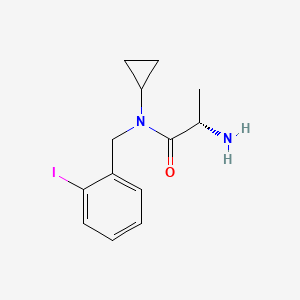
(S)-2-Amino-N-(2-bromo-benzyl)-N-isopropyl-propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-N-(2-bromo-benzyl)-N-isopropyl-propionamide is an organic compound that features a brominated benzyl group, an isopropyl group, and an amino group attached to a propionamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(2-bromo-benzyl)-N-isopropyl-propionamide typically involves the following steps:
Bromination of Benzyl Alcohol: The starting material, benzyl alcohol, is brominated using bromine or N-bromosuccinimide (NBS) to form 2-bromo-benzyl bromide.
Formation of Propionamide Backbone: The propionamide backbone is prepared by reacting propionic acid with ammonia or an amine under appropriate conditions.
Coupling Reaction: The 2-bromo-benzyl bromide is then coupled with the propionamide backbone in the presence of a base such as sodium hydride or potassium carbonate to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and coupling reactions using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Amino-N-(2-bromo-benzyl)-N-isopropyl-propionamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.
Oxidation and Reduction: Oxidizing agents like Dess-Martin periodinane or reducing agents like lithium aluminum hydride can be used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.
Major Products
Substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of oxidized amide derivatives.
Reduction: Formation of reduced amine derivatives.
Hydrolysis: Formation of carboxylic acids and amines.
Aplicaciones Científicas De Investigación
(S)-2-Amino-N-(2-bromo-benzyl)-N-isopropyl-propionamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used in studies to investigate its effects on biological systems and its potential as a drug candidate.
Industrial Applications: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-2-Amino-N-(2-bromo-benzyl)-N-isopropyl-propionamide involves its interaction with specific molecular targets and pathways. The bromine atom and the amino group play crucial roles in its reactivity and binding affinity to biological targets. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromobenzyl Bromide: A precursor in the synthesis of (S)-2-Amino-N-(2-bromo-benzyl)-N-isopropyl-propionamide.
N-Isopropyl-2-bromo-benzylamine: A related compound with similar structural features.
2-Bromo-N-isopropyl-propionamide: Another structurally related compound.
Uniqueness
This compound is unique due to the presence of both the brominated benzyl group and the isopropyl group, which confer distinct chemical and biological properties. Its specific combination of functional groups makes it a valuable compound for various applications in research and industry .
Propiedades
IUPAC Name |
(2S)-2-amino-N-[(2-bromophenyl)methyl]-N-propan-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O/c1-9(2)16(13(17)10(3)15)8-11-6-4-5-7-12(11)14/h4-7,9-10H,8,15H2,1-3H3/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSUWCUNKLSXEK-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1Br)C(=O)C(C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(CC1=CC=CC=C1Br)C(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














